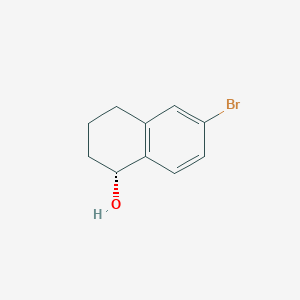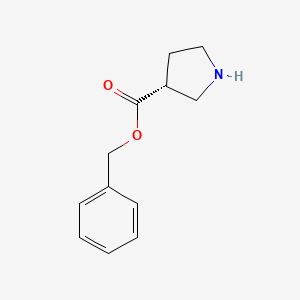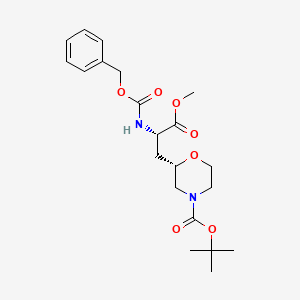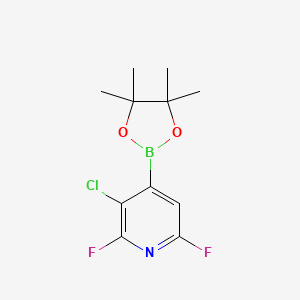
(3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11BrO2S It is characterized by the presence of a bromine atom, a methoxymethoxy group, and a methylsulfane group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane typically involves the following steps:
Methoxymethoxylation: The methoxymethoxy group can be introduced by reacting the brominated phenyl compound with methoxymethyl chloride (CH3OCH2Cl) in the presence of a base such as sodium hydride (NaH).
Methylsulfane Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amino or thiol-substituted phenyl compounds
Aplicaciones Científicas De Investigación
(3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bromine atom and methoxymethoxy group can participate in hydrogen bonding and van der Waals interactions, while the methylsulfane group can engage in covalent bonding with thiol groups in proteins. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 3-Bromo-5-methoxyphenylboronic acid
- (3-Bromo-5-methoxy-2-methyl-phenyl)-methanol
Uniqueness
(3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the presence of both a methoxymethoxy group and a methylsulfane group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H11BrO2S |
|---|---|
Peso molecular |
263.15 g/mol |
Nombre IUPAC |
1-bromo-3-(methoxymethoxy)-5-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11BrO2S/c1-11-6-12-8-3-7(10)4-9(5-8)13-2/h3-5H,6H2,1-2H3 |
Clave InChI |
NRCLANAFWDIROM-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC(=CC(=C1)Br)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene](/img/structure/B14021287.png)







